N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide
Description
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl linker, and a 2-methyl-3-nitrobenzamide moiety. Its molecular formula is C₂₁H₂₂FN₃O₅S, with an average mass of 447.48 g/mol and a ChemSpider ID of 933217-11-9 .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-15-16(5-4-8-18(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)19-7-3-2-6-17(19)21/h2-8H,9-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDGXZWYCIATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit high brain uptake and stability, suggesting potential bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs. By inhibiting these transporters, the compound can potentially disrupt nucleotide synthesis and adenosine regulation, affecting cellular processes such as cell growth and apoptosis.
Biochemical Analysis
Biochemical Properties
The piperazine template of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide forms the molecular backbone and provides potent and selective neurological ligands. It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Cellular Effects
This compound has shown to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit ENTs, which can impact the transport of nucleosides across the cell membrane, thereby influencing cellular metabolism.
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety connected to a sulfonyl group, which is further linked to a nitro-substituted benzamide. Its molecular formula is , indicating the presence of fluorine and nitro groups that may enhance its biological activity and lipophilicity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine ring : Starting from appropriate amines and halides.
- Sulfonylation : Introducing the sulfonyl group via sulfonyl chlorides.
- Nitro substitution : Adding the nitro group to the aromatic ring through electrophilic aromatic substitution.
Careful control of reaction conditions is essential to achieve high yields and purity.
Anti-inflammatory Properties
In vitro studies have shown that this compound exhibits significant anti-inflammatory effects. It has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12, which plays a crucial role in extracellular matrix remodeling and is implicated in various diseases, including cancer and inflammatory disorders .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : The target compound’s 2-fluorophenyl group on piperazine provides moderate electron withdrawal compared to stronger electron-deficient groups like trifluoromethyl (8b) or bis(trifluoromethyl) (). This may influence receptor binding affinity and metabolic stability.
- Linker Flexibility: The sulfonylethyl linker in the target compound differs from carbonyl-based linkers (e.g., 8b, 8c).
- Benzamide Modifications : The 3-nitro group in the target compound contrasts with acetamide (8b, 8c) or pyran-4-amin () termini. Nitro groups are strongly electron-withdrawing, which may affect π-π stacking interactions in biological targets.
Functional Analogues with Nitrobenzamide Moieties
Table 2: Comparison of Nitrobenzamide Derivatives
Key Observations :
- Nitro Position : The target compound’s 3-nitro group differs from 4-nitro derivatives (e.g., ). Positional isomerism may alter electronic distribution and steric interactions at binding sites.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis involves piperazine functionalization and sulfonylation, akin to methods described for 8b and 8c . However, nitro group introduction requires careful control to avoid side reactions .
- Pharmacological Potential: While direct biological data for the target compound are unavailable, structurally related compounds (e.g., 2a in ) show kinase inhibitory activity, suggesting possible applications in oncology.
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
